molecular formula C16H17N3O2 B2954039 6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-67-2

6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2954039
CAS RN: 878123-67-2
M. Wt: 283.331
InChI Key: RJNWTUGOCMSAAL-UHFFFAOYSA-N
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Description

The compound “6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of such compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains an allyl group and a tolyl group .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of pyrrolopyrimidine derivatives that have been synthesized through various chemical reactions, showcasing the compound's structural diversity and versatility. For example, Mekuskiene and Vainilavicius (2006) describe the synthesis of pyrimidine-2,4-diones through the cyclization of carbonyl-thiosemicarbazides, highlighting the chemical reactivity of similar compounds under different conditions (G. Mekuskiene & P. Vainilavicius, 2006). Similarly, Ashraf et al. (2019) report on the synthesis and structural exploration of pyrido[2,3-d]pyrimidine derivatives, providing insights into the electronic structures and reactivity of compounds with related backbones (Abida Ashraf et al., 2019).

Potential Applications

While the specific compound "6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" does not have direct references in the available literature regarding its applications, related pyrrolopyrimidine derivatives have been investigated for various potential applications:

  • Antimicrobial Activity : Some pyrrolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential use of these compounds in developing new antibacterial and antifungal agents. For instance, Alwan et al. (2014) synthesized new Schiff bases of pyrido[1,2-a]pyrimidine derivatives and evaluated their preliminary antimicrobial activity, demonstrating the potential of such compounds in pharmacological applications (S. Alwan et al., 2014).

  • Organic Synthesis and Material Science : The structural versatility of pyrrolopyrimidine derivatives makes them of interest in organic synthesis and material science. For example, Dabiri et al. (2007) discussed the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions, highlighting the synthetic utility of such compounds in creating diverse chemical structures (M. Dabiri et al., 2007).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . It could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

4-(2-methylphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-10(11)2/h3-7,14H,1,8-9H2,2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNWTUGOCMSAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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